- Electrophotocatalytic C-H Heterofunctionalization of ArenesAngewandte Chemie, 2021, 60(20), 11163-11167,
Cas no 699-91-2 (2-Acetyl-6-methylphenol)

2-Acetyl-6-methylphenol structure
Nome do Produto:2-Acetyl-6-methylphenol
2-Acetyl-6-methylphenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(2-Hydroxy-3-methylphenyl)ethanone
- NSC 46633
- 1-(2-hydroxy-3-methylphenyl)-1-ethanone
- 1-(2-Hydroxy-3-methylphenyl)-ethanon
- 1-(2-Hydroxy-3-methyl-phenyl)-ethanone
- 2-acetyl-6-methylphenol
- 2-hydroxy-3-methyl acetophenone
- 2'-hydroxy-3'-methylacetophenone
- AC1L656R
- AC1Q5ENY
- acetylsalicyl acid
- SureCN2051695
- 2-Hydroxy-3-methylacetophenone
- Ethanone, 1-(2-hydroxy-3-methylphenyl)-
- 1-(2-hydroxy-3-methylphenyl)ethan-1-one
- NSC46633
- Acetophenone, 2'-hydroxy-3'-methyl-
- GUGXENROMIJRPN-UHFFFAOYSA-N
- Acetophenone, 2-hydroxy-3-methyl-
- 1-acetyl-2-hydroxy-3-methylbenzene
- CS-0139733
- NSC-46633
- AS-19712
- AB90350
- SY102951
- BB 0257736
- EN300-108738
- Ethanone, 1-?(2-?hydroxy-?3-?methylphenyl)?-
- I11047
- VB393C7SKG
- 2 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -methylacetophenone
- SCHEMBL2051695
- AMY28371
- 699-91-2
- DTXSID30286597
- MFCD07425673
- FT-0687072
- AKOS002273089
- DB-031094
- 2-Acetyl-6-methylphenol
-
- MDL: MFCD07425673
- Inchi: 1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3
- Chave InChI: GUGXENROMIJRPN-UHFFFAOYSA-N
- SMILES: O([H])C1=C(C([H])([H])[H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O
Propriedades Computadas
- Massa Exacta: 150.0681
- Massa monoisotópica: 150.068079557g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 154
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 37.3
Propriedades Experimentais
- Densidade: 1.106
- Ponto de ebulição: 238 ºC
- Ponto de Flash: 97 ºC
- PSA: 37.3
- LogP: 1.90320
2-Acetyl-6-methylphenol Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condição de armazenamento:Store at room temperature
2-Acetyl-6-methylphenol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM117414-1g |
2'-Hydroxy-3'-methylacetophenone |
699-91-2 | 95+% | 1g |
$223 | 2022-06-10 | |
Enamine | EN300-108738-0.25g |
1-(2-hydroxy-3-methylphenyl)ethan-1-one |
699-91-2 | 95% | 0.25g |
$36.0 | 2023-10-27 | |
Enamine | EN300-108738-10.0g |
1-(2-hydroxy-3-methylphenyl)ethan-1-one |
699-91-2 | 95% | 10g |
$395.0 | 2023-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210373-250mg |
1-(2-Hydroxy-3-methylphenyl)ethanone |
699-91-2 | 98% | 250mg |
¥95.00 | 2024-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N37000-250mg |
2'-Hydroxy-3'-methylacetophenone |
699-91-2 | 95% | 250mg |
¥137.0 | 2022-04-27 | |
Chemenu | CM117414-5g |
2'-Hydroxy-3'-methylacetophenone |
699-91-2 | 95%+ | 5g |
$185 | 2023-01-09 | |
Alichem | A014004263-500mg |
2'-Hydroxy-3'-methylacetophenone |
699-91-2 | 97% | 500mg |
$823.15 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW884-5g |
2-Acetyl-6-methylphenol |
699-91-2 | 95% | 5g |
¥1474.0 | 2022-09-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N37000-5g |
2'-Hydroxy-3'-methylacetophenone |
699-91-2 | 95% | 5g |
¥1150.0 | 2022-04-27 | |
eNovation Chemicals LLC | D916797-5g |
2'-Hydroxy-3'-methylacetophenone |
699-91-2 | 95% | 5g |
$565 | 2023-08-31 |
2-Acetyl-6-methylphenol Método de produção
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C
2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C
Referência
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Photochemical & Photobiological Sciences,
2009,
8(7),
916-925
,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Sulfuric acid ; 0.5 h, rt
2.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
2.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Medicinal Chemistry Research,
2012,
21(8),
1833-1849
,
Synthetic Routes 5
Condições de reacção
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
Referência
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Journal of Chemical and Pharmaceutical Research,
2015,
7(9),
727-731
,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Medicinal Chemistry Research,
2012,
21(8),
1833-1849
,
Synthetic Routes 7
Condições de reacção
1.1 Solvents: Hexane ; 12 h, 26 °C
Referência
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Photochemical & Photobiological Sciences,
2009,
8(7),
916-925
,
Synthetic Routes 8
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
Referência
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Journal of Chemical and Pharmaceutical Research,
2015,
7(9),
727-731
,
2-Acetyl-6-methylphenol Raw materials
2-Acetyl-6-methylphenol Preparation Products
2-Acetyl-6-methylphenol Literatura Relacionada
-
Yu-Zhe Chen,Richard G. Weiss Photochem. Photobiol. Sci. 2009 8 916
-
W. B. Whalley J. Chem. Soc. 1955 105
-
4. 596. The Fries rearrangement. Part V. Effect of the ring substituent and the acyl groupN. M. Cullinane,B. F. R. Edwards J. Chem. Soc. 1958 2926
-
5. Synthesis of indolin-2-ones (oxindoles) related to mitomycin ARalph A. Raphael,Paul Ravenscroft J. Chem. Soc. Perkin Trans. 1 1988 1823
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:699-91-2)2-Acetyl-6-methylphenol

Pureza:99%/99%
Quantidade:10g/25g
Preço ($):160.0/400.0